molecular formula C9H8F2O3 B7458567 5-(Difluoromethoxy)-2-methylbenzoic acid

5-(Difluoromethoxy)-2-methylbenzoic acid

Cat. No.: B7458567
M. Wt: 202.15 g/mol
InChI Key: XEUPBYMJZYUGHQ-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2-methylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylbenzoic acid with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-(Difluoromethoxy)-2-methylbenzoic acid may involve a multi-step process starting from readily available raw materials. The process typically includes steps such as halogenation, methylation, and difluoromethylation, followed by purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction can produce difluoromethoxybenzyl alcohols .

Scientific Research Applications

5-(Difluoromethoxy)-2-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways, such as inhibition of specific enzymes or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Difluoromethoxy)-2-methylbenzoic acid include:

  • 4-Difluoromethoxybenzoic acid
  • 2-Methylbenzoic acid
  • Difluoromethoxybenzene

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the difluoromethoxy group and the methyl group on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(difluoromethoxy)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-5-2-3-6(14-9(10)11)4-7(5)8(12)13/h2-4,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUPBYMJZYUGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227153-21-0
Record name 5-(difluoromethoxy)-2-methylbenzoic acid
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